REACTION_CXSMILES
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[CH2:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([SH:12])=[C:9](O)[CH:10]=1)[CH:2]=[CH2:3].[C:13](=[O:16])([O-])[O-].[K+].[K+].[CH3:19]I>CC(C)=O>[CH2:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([S:12][CH3:19])=[C:9]([O:16][CH3:13])[CH:10]=1)[CH:2]=[CH2:3] |f:1.2.3|
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Name
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|
Quantity
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37.84 g
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Type
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reactant
|
Smiles
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C(C=C)OC=1C=CC(=C(C1)O)S
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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450 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
|
32.32 mL
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Type
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reactant
|
Smiles
|
CI
|
Name
|
oil
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Quantity
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26 g
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Type
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reactant
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Smiles
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|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred for 1 h at RT
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After removal of the solvent in vacuo
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Type
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CUSTOM
|
Details
|
The aqueous phase was separated
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Type
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EXTRACTION
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Details
|
extracted with further diethyl ether (2×150 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organics were dried over MgSO4
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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C(C=C)OC1=CC(=C(C=C1)SC)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |